(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10417436
InChI: InChI=1S/C22H26F3N5OS/c1-12(26-13-10-20(2,3)29-21(4,5)11-13)16-17(22(23,24)25)28-30(18(16)31)19-27-14-8-6-7-9-15(14)32-19/h6-9,13,28-29H,10-11H2,1-5H3
SMILES:
Molecular Formula: C22H26F3N5OS
Molecular Weight: 465.5 g/mol

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

CAS No.:

Cat. No.: VC10417436

Molecular Formula: C22H26F3N5OS

Molecular Weight: 465.5 g/mol

* For research use only. Not for human or veterinary use.

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one -

Specification

Molecular Formula C22H26F3N5OS
Molecular Weight 465.5 g/mol
IUPAC Name 2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one
Standard InChI InChI=1S/C22H26F3N5OS/c1-12(26-13-10-20(2,3)29-21(4,5)11-13)16-17(22(23,24)25)28-30(18(16)31)19-27-14-8-6-7-9-15(14)32-19/h6-9,13,28-29H,10-11H2,1-5H3
Standard InChI Key DVFYHPVSGUZOHV-UHFFFAOYSA-N
Canonical SMILES CC(=NC1CC(NC(C1)(C)C)(C)C)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₂₂H₂₆F₃N₅OS and a molecular weight of 465.5 g/mol. Its IUPAC name reflects a fusion of three key moieties:

  • A 1,3-benzothiazole ring system at position 2.

  • A pyrazol-3-one core substituted with a trifluoromethyl group at position 5.

  • A 2,2,6,6-tetramethylpiperidin-4-yl group linked via an ethylidene spacer to the pyrazole ring .

The Z-configuration of the ethylidene group (4Z) is critical for maintaining the planar geometry required for potential biological interactions.

Key Structural Features

FeatureDescription
BenzothiazoleAromatic heterocycle with sulfur and nitrogen atoms, known for antimicrobial and anti-inflammatory properties .
Pyrazol-3-oneFive-membered ring with two adjacent nitrogen atoms and a ketone group, contributing to redox activity .
TrifluoromethylElectron-withdrawing group enhancing metabolic stability and lipophilicity .
TetramethylpiperidineBulky, sterically hindered amine improving solubility and modulating pharmacokinetics .

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis protocol for this compound is published, analogous benzothiazole-pyrazole hybrids are typically synthesized through multi-step strategies:

  • Condensation Reactions: Formation of the pyrazol-3-one core via cyclocondensation of hydrazines with β-keto esters or aldehydes .

  • Nucleophilic Substitution: Introduction of the tetramethylpiperidinyl group using alkylating agents like chlorides or bromides .

  • Schiff Base Formation: Ethylidene linkage established via reaction between a primary amine and carbonyl group under acidic conditions .

A hypothetical route could involve:

  • Synthesis of 2-(1,3-benzothiazol-2-yl)acetohydrazide.

  • Cyclization with ethyl trifluoroacetoacetate to form the pyrazol-3-one core.

  • Coupling with 4-amino-2,2,6,6-tetramethylpiperidine via a Claisen-Schmidt condensation .

Spectroscopic Characterization

Key techniques used for analogous compounds include:

  • ¹H/¹³C NMR: Assignments of proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, trifluoromethyl singlet at δ -62 ppm) .

  • FT-IR: Stretching vibrations for C=O (1,680–1,710 cm⁻¹), C=N (1,580–1,620 cm⁻¹), and C-F (1,100–1,200 cm⁻¹) .

  • LC-MS: Molecular ion peak at m/z 465.5 [M+H]⁺ confirming molecular weight.

Biological Activity and Applications

Inferred Pharmacological Properties

While direct studies on this compound are unavailable, structurally related analogs exhibit notable activities:

Anti-Inflammatory Activity

  • Benzothiazinone derivatives inhibit LPS-induced TNF-α and COX-2 in RAW264.7 macrophages, suggesting potential for this compound in modulating inflammatory pathways .

Drug-Likeness

  • The trifluoromethyl and tetramethylpiperidine groups improve metabolic stability and blood-brain barrier penetration, as observed in neuroactive compounds .

Materials Science Applications

Thermal and Chemical Stability

The trifluoromethyl group confers resistance to oxidation and thermal degradation, making the compound a candidate for:

  • High-performance polymers: As a monomer for polyamides or polyesters.

  • Coating additives: Enhancing UV resistance in industrial coatings .

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